2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

Catalog No.
S15373981
CAS No.
M.F
C12H16Cl2N2O
M. Wt
275.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylprop...

Product Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3

InChI Key

VSPPSOORWBJDNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide is a synthetic organic compound characterized by its unique molecular structure. The IUPAC name reflects its composition, which includes an amino group, a dichlorophenyl moiety, and an ethylpropanamide backbone. The molecular formula is C12H16Cl2N2OC_{12}H_{16}Cl_{2}N_{2}O, and it has a molecular weight of approximately 275.17 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.

, including:

  • Oxidation: The amino group may be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield various amine derivatives.
  • Substitution: The dichlorobenzyl group is prone to nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophiles: Sodium methoxide.

These reactions typically occur under controlled temperatures in solvents such as dichloromethane or toluene.

Research indicates that 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing various biological pathways. Its mechanism of action is believed to involve modulation of cellular signaling pathways, although detailed studies are ongoing to elucidate these interactions further.

The synthesis of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide typically involves several key steps:

  • Preparation of 2,6-dichlorobenzyl chloride: This intermediate is crucial for the subsequent reaction.
  • Reaction with ethylamine: The dichlorobenzyl chloride is reacted with ethylamine to form the amide.
  • Reaction conditions: The synthesis often employs solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

In industrial settings, batch reactors are used for large-scale production, optimizing temperature and pressure conditions to enhance yield.

This compound finds various applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a precursor for synthesizing potential therapeutic agents targeting various diseases.
  • Organic Synthesis: Utilized as a building block for creating more complex organic molecules.
  • Pharmaceuticals: Investigated for its role in developing new drugs with antimicrobial or antiviral properties.

Studies on the interactions of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide with biological targets are crucial for understanding its pharmacological potential. Current research focuses on how the compound binds to specific enzymes or receptors, which may lead to inhibition of certain biological processes or modulation of cellular functions.

Several compounds share structural similarities with 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamideC12H16Cl2N2OC_{12}H_{16}Cl_{2}N_{2}OSimilar structure but with a different chlorophenyl substitution
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-isopropylpropanamideC12H16ClN3OC_{12}H_{16}ClN_{3}OContains a pyridazine ring instead of a phenyl group
4-amino-N-(benzyl)-N-methylpropanamideC11H14N2OC_{11}H_{14}N_{2}OLacks chlorine substituents but retains an amine and amide structure

Uniqueness

The uniqueness of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide lies in its specific dichlorophenyl substitution pattern and the presence of both an amino and an ethylpropanamide group. This configuration may contribute to its distinct biological activity compared to similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.0639685 g/mol

Monoisotopic Mass

274.0639685 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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